molecular formula C10H14BrNO3S B13342555 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide

5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide

Cat. No.: B13342555
M. Wt: 308.19 g/mol
InChI Key: XAOJMKKCLXLLIC-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a bromine atom, a dimethoxyethyl group, and a methyl group attached to the thiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide typically involves the bromination of a thiophene precursor followed by the introduction of the dimethoxyethyl and methyl groups. One common synthetic route is as follows:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Dimethoxyethylation: The brominated thiophene is then reacted with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride to introduce the dimethoxyethyl group.

    Methylation: Finally, the compound is methylated using methyl iodide and a base like potassium carbonate to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carbonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: De-brominated thiophene derivatives and reduced carbonyl compounds.

Scientific Research Applications

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethoxyethyl group can influence the compound’s binding affinity and selectivity towards its targets. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine: Similar in structure but with a pyrimidine ring instead of a thiophene ring.

    5-Bromo-2-methylthiophene: Lacks the dimethoxyethyl group and the carboxamide functionality.

    N-(2,2-Dimethoxyethyl)-N-methylthiophene-3-carboxamide: Lacks the bromine atom.

Uniqueness

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-thiophene-3-carboxamide is unique due to the combination of the bromine atom, dimethoxyethyl group, and carboxamide functionality on the thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)-N-methylthiophene-3-carboxamide

InChI

InChI=1S/C10H14BrNO3S/c1-12(5-9(14-2)15-3)10(13)7-4-8(11)16-6-7/h4,6,9H,5H2,1-3H3

InChI Key

XAOJMKKCLXLLIC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(OC)OC)C(=O)C1=CSC(=C1)Br

Origin of Product

United States

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